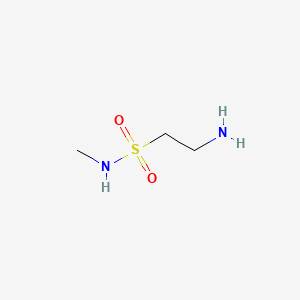

2-amino-N-methylethanesulfonamide

Description

2-Amino-N-methylethanesulfonamide (CAS: 94987-87-8) is a sulfonamide derivative with the molecular formula C₃H₁₀N₂O₂S (). Its structure features a sulfonamide group (-SO₂NH-) linked to an ethane chain bearing a methylamine substituent (N-methyl) and a primary amino group (-NH₂) (SMILES: CNS(=O)(=O)CCN, InChIKey: QEJGPUMQWGIHPH-UHFFFAOYSA-N) ). The compound is commonly encountered as a hydrochloride salt (2-amino-N-methylethanesulfonamide, HCl), which enhances its water solubility . Safety data indicate that it is harmful via inhalation, dermal contact, or ingestion, necessitating careful handling .

Properties

Molecular Formula |

C3H10N2O2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-amino-N-methylethanesulfonamide |

InChI |

InChI=1S/C3H10N2O2S/c1-5-8(6,7)3-2-4/h5H,2-4H2,1H3 |

InChI Key |

QEJGPUMQWGIHPH-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)CCN |

Canonical SMILES |

CNS(=O)(=O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity and Solubility: The parent compound (2-amino-N-methylethanesulfonamide) exhibits high polarity due to its aliphatic amino and sulfonamide groups, favoring solubility in polar solvents (e.g., water as HCl salt) . In contrast, 2-(4-aminophenyl)-N-methylethanesulfonamide incorporates a para-aminophenyl group, introducing aromatic hydrophobicity that likely reduces aqueous solubility . The bulky naphthyl and methoxyphenyl substituents in the third compound further diminish solubility, making it suitable for non-polar media .

Toxicity and Reactivity: The hydrochloride salt of 2-amino-N-methylethanesulfonamide is explicitly labeled as harmful, with risks upon exposure . The sterically hindered third compound may exhibit reduced bioavailability and thus lower acute toxicity .

Functional Applications: 2-Amino-N-methylethanesulfonamide’s simplicity makes it a versatile intermediate for synthesizing more complex sulfonamides or probing enzyme active sites. 2-(4-Aminophenyl)-N-methylethanesulfonamide’s aromatic amine group could enhance binding to biological targets (e.g., tyrosine kinases or G-protein-coupled receptors) . The naphthyl-containing sulfonamide in is tailored for chiral catalysis or asymmetric synthesis, leveraging its rigid, C₂-symmetric structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.